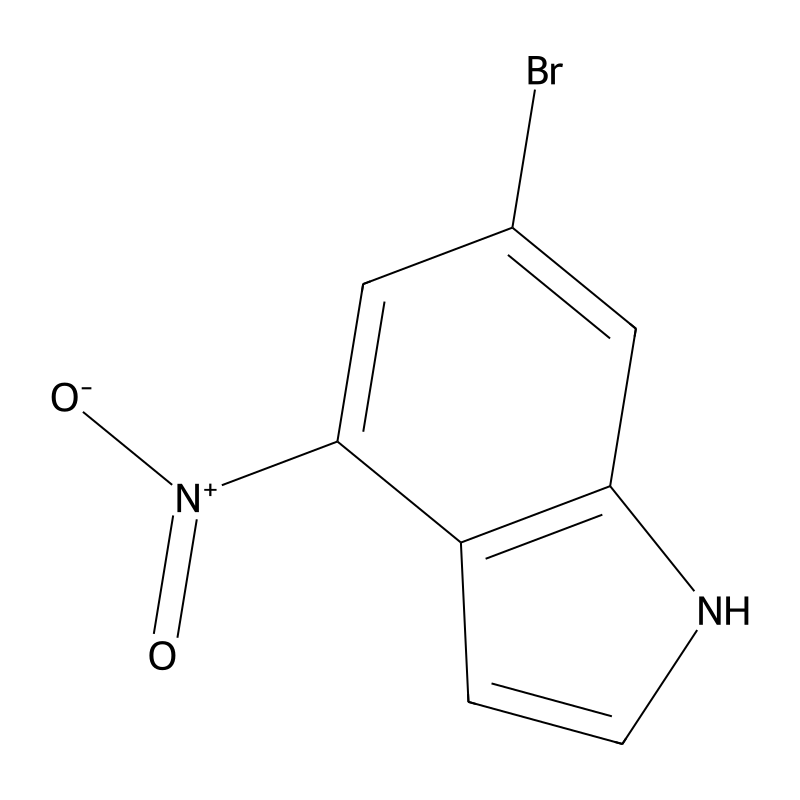

6-bromo-4-nitro-1H-indole

Content Navigation

Direct nitration of 6-bromoindole typically fails due to competing ipso-substitution, resulting in unwanted dinitration or debromination. Sourcing pre-functionalized 6-bromo-4-nitro-1H-indole solves this:

- Orthogonal C6-Br (Suzuki coupling) and C4-NO2 (reducible to amine) handles enable regioselective diversification.

- Essential for pyrrolopyridone BET inhibitors and 1,2,4-triazine Syk inhibitors cited in patent literature.

- Eliminates multi-step protecting group schemes, reducing synthetic effort and improving batch reproducibility.

Global supply with rigorous quality control ensures consistent regioisomeric purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

6-Bromo-4-nitro-1H-indole (CAS: 885520-50-3) is a highly specialized, bifunctional building block extensively utilized in the synthesis of complex pharmaceutical intermediates, including bromodomain (BET) and spleen tyrosine kinase (Syk) inhibitors. The molecule features two orthogonal reactive handles: a C6-bromine atom primed for palladium-catalyzed cross-coupling and a C4-nitro group that can be selectively reduced to an amine for subsequent functionalization [1]. From a procurement perspective, sourcing this pre-functionalized indole ensures regiochemical precision and bypasses the severe synthetic limitations associated with direct nitration of halogenated indoles, making it an essential starting material for advanced medicinal chemistry workflows [1].

Attempting to synthesize 6-bromo-4-nitro-1H-indole via direct electrophilic nitration of a generic 6-bromoindole precursor routinely fails due to competing ipso-substitution. Under standard nitration conditions, the incoming nitro group frequently displaces the C6-bromine atom or leads to over-nitration, yielding 4,6-dinitroindole instead of the desired mono-nitro, mono-bromo product[1]. This regiochemical instability results in near-zero yields of the target scaffold without the use of complex, multi-step protecting group strategies [2]. Consequently, purchasing the regiochemically pure 6-bromo-4-nitro-1H-indole is a strict requirement for reproducible downstream synthesis, as generic bromoindoles cannot serve as viable, drop-in synthetic equivalents for C4-nitrated applications [1].

Eliminating Ipso-Substitution Byproducts

Direct nitration of 6-bromoindole heavily favors ipso-substitution, leading to the displacement of the bromine atom and the formation of 4,6-dinitroindole, which drastically reduces the yield of the desired 6-bromo-4-nitro isomer[1]. Procuring the pre-synthesized 6-bromo-4-nitro-1H-indole guarantees >95% regiochemical purity, bypassing this fundamental synthetic roadblock.

| Evidence Dimension | Yield of the 6-bromo-4-nitro scaffold |

| Target Compound Data | >95% purity of the specific isomer (procured directly) |

| Comparator Or Baseline | Direct nitration of 6-bromoindole |

| Quantified Difference | Direct nitration yields primarily 4,6-dinitroindole via ipso-substitution, dropping the effective yield of the target isomer to near 0% without specialized protection. |

| Conditions | Standard electrophilic nitration conditions (e.g., hydrated ferric nitrate). |

Procuring the pre-functionalized compound eliminates a major synthetic bottleneck caused by the inherent reactivity of the bromoindole core, saving significant time and material costs.

High-Yield Suzuki-Miyaura C6-Arylation

The C6-bromo handle of 6-bromo-4-nitro-1H-indole enables direct, high-yield palladium-catalyzed cross-coupling reactions. In the synthesis of BET inhibitors, coupling this scaffold with complex boronate esters using Pd(dppf)Cl2 achieves yields of approximately 72% [1]. In contrast, a baseline 4-nitro-1H-indole lacks the halogen handle, completely failing to undergo direct cross-coupling under these standard conditions and requiring inefficient C-H activation protocols.

| Evidence Dimension | Yield of C6-arylated intermediates |

| Target Compound Data | ~72% yield in Suzuki-Miyaura couplings |

| Comparator Or Baseline | 4-nitro-1H-indole |

| Quantified Difference | The C6-bromo compound achieves >70% yield directly, whereas the unsubstituted analog yields 0% cross-coupled product under standard Pd-catalyzed conditions. |

| Conditions | Pd(dppf)Cl2 catalyst, boronic acid/ester, basic conditions (e.g., DCM/water). |

The C6-bromo handle allows immediate, high-yield structural elaboration at the 6-position, essential for building complex pharmaceutical scaffolds.

Selective Nitro Reduction for Orthogonal Functionalization

The 4-nitro group of 6-bromo-4-nitro-1H-indole can be selectively reduced to an amine without dehalogenating the C6 position [1]. This selective reducibility contrasts sharply with the over-nitrated byproduct (4,6-dinitroindole), which reduces to a diamine, complicating selective mono-functionalization. The ability to cleanly generate a 4-amino-6-bromo intermediate is crucial for sequential orthogonal functionalization.

| Evidence Dimension | Formation of selectively addressable mono-amino derivatives |

| Target Compound Data | High conversion to the 4-amino-6-bromo derivative with intact halogen |

| Comparator Or Baseline | 4,6-dinitroindole (over-nitrated byproduct) |

| Quantified Difference | Reduction of the target compound yields a single, selectively addressable amine, whereas the dinitro comparator yields a diamine requiring complex differentiation. |

| Conditions | Catalytic reduction (e.g., Raney Nickel) or metal hydride reduction. |

Enables sequential, orthogonal functionalization (e.g., amide coupling at C4 followed by cross-coupling at C6), which is critical for synthesizing advanced kinase inhibitors.

BET/BRD4 Inhibitor Synthesis

The compound is the preferred starting material for synthesizing pyrrolopyridone-based BET inhibitors. The C6-bromo group allows for direct Suzuki coupling to install critical aryl groups, while the 4-nitro group is subsequently reduced and cyclized to form the pyrrolopyridone core, a structural motif vital for targeting endocrine-resistant breast cancers [1].

Syk Inhibitor Development

6-bromo-4-nitro-1H-indole is specifically utilized in the patent literature for the synthesis of 1,2,4-triazine-6-carboxamide derivatives, which act as potent spleen tyrosine kinase (Syk) inhibitors. Its orthogonal reactivity enables the precise assembly of the triazine core at the C4 position while retaining the C6 position for further structural optimization [2].

Indoloquinazoline Assembly for Antimicrobials

In medicinal chemistry workflows targeting novel antimicrobials, this building block circumvents the ipso-substitution issues of direct nitration, providing a reliable precursor for constructing complex indoloquinazoline scaffolds via sequential reduction and cyclization [3].

References

- [1] Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry, 2020.

- [2] US9145414B2 - 1,2,4-triazine-6-carboxamide derivative. Google Patents.

- [3] Synthesis, antibacterial and antioxidant activity of novel 12-(N-arylmethaniminyl)indolo[1,2-c]quinazolines. Journal of Research in Pharmacy 23(3):584-595, 2019.

XLogP3

Explore Compound Types